![molecular formula C12H7ClN2O B14507134 4-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-92-6](/img/structure/B14507134.png)
4-Chlorooxepino[2,3-B]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that features a unique structure combining a quinoxaline core with an oxepine ring and a chlorine substituent. This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities. The presence of the chlorine atom and the oxepine ring in its structure potentially enhances its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitrobenzaldehyde with o-phenylenediamine, followed by cyclization and dehydrogenation steps. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the final product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
4-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino-substituted quinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
4-Chlorooxepino[2,3-B]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a kinase inhibitor.
Industry: Utilized in the development of optoelectronic materials and corrosion inhibitors
作用機序
The mechanism of action of 4-Chlorooxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinoxaline: A parent compound with a simpler structure.
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity.
Benzimidazo[2’,1’2,3]thiazolo[4,5-b]quinoxaline: Exhibits antifungal properties
Uniqueness
4-Chlorooxepino[2,3-B]quinoxaline is unique due to the presence of the oxepine ring and the chlorine substituent, which enhance its reactivity and biological activity compared to other quinoxaline derivatives.
特性
CAS番号 |
62911-92-6 |
|---|---|
分子式 |
C12H7ClN2O |
分子量 |
230.65 g/mol |
IUPAC名 |
4-chlorooxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-5-6-16-12-11(7-8)14-9-3-1-2-4-10(9)15-12/h1-7H |
InChIキー |
DVAVXAMFIBPQNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=COC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


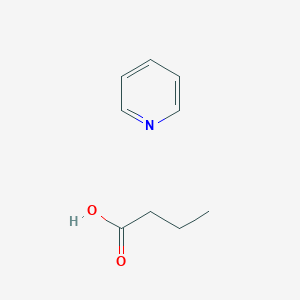
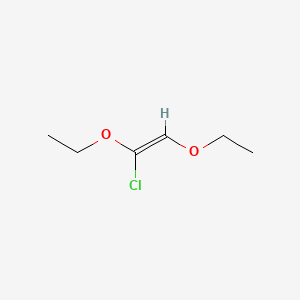
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)


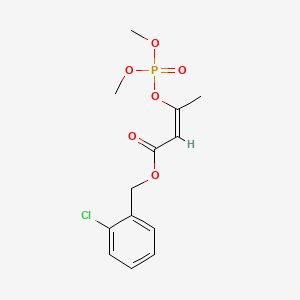


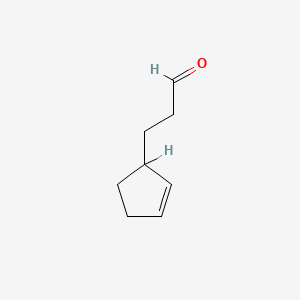
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
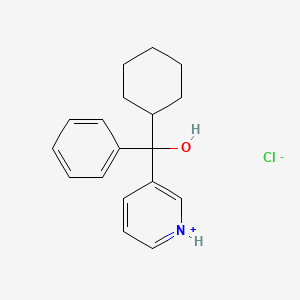

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
